cis-ent-Tadalafil-d3
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Overview
Description
cis-ent-Tadalafil-d3: is a deuterated analog of cis-ent-Tadalafil, a compound known for its potent and selective inhibition of phosphodiesterase type 5 (PDE5). This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs due to the incorporation of stable heavy isotopes like deuterium .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-ent-Tadalafil-d3 involves the incorporation of deuterium into the molecular structure of cis-ent-Tadalafil. This is typically achieved through deuterium exchange reactions, where hydrogen atoms in the parent compound are replaced with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. The compound is then purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: cis-ent-Tadalafil-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .
Scientific Research Applications
cis-ent-Tadalafil-d3 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a tracer in the study of reaction mechanisms and kinetics.
Biology: It is used to study metabolic pathways and enzyme interactions.
Medicine: It is used in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
Industry: It is used in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of cis-ent-Tadalafil-d3 involves the inhibition of phosphodiesterase type 5 (PDE5). This inhibition prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to the relaxation of smooth muscle tissue. The molecular targets include PDE5 enzymes, and the pathways involved are related to the nitric oxide (NO) signaling pathway .
Comparison with Similar Compounds
cis-ent-Tadalafil: The parent compound, known for its PDE5 inhibitory activity.
Tadalafil: Another PDE5 inhibitor used in the treatment of erectile dysfunction and pulmonary arterial hypertension
Uniqueness: cis-ent-Tadalafil-d3 is unique due to the incorporation of deuterium, which enhances its stability and alters its pharmacokinetic profile. This makes it a valuable tool in scientific research for studying drug metabolism and pharmacokinetics .
Properties
Molecular Formula |
C22H19N3O4 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(2S,8R)-2-(1,3-benzodioxol-5-yl)-6-(trideuteriomethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
InChI |
InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21+/m1/s1/i1D3 |
InChI Key |
WOXKDUGGOYFFRN-ATUCCMFHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC(=O)N2[C@@H](C1=O)CC3=C([C@@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |
Canonical SMILES |
CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |
Origin of Product |
United States |
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